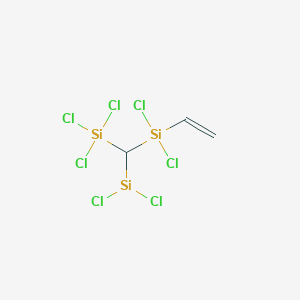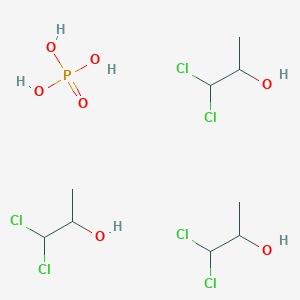
1,1-Dichloropropan-2-ol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloropropan-2-ol;phosphoric acid is a chemical compound with the molecular formula C9H21Cl6O7P It is a chlorinated organic compound that contains both dichloropropanol and phosphoric acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloropropan-2-ol can be synthesized through the chlorination of propan-2-ol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,1-dichloro derivative.
Industrial Production Methods
Industrial production of 1,1-Dichloropropan-2-ol;phosphoric acid involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the dichloro groups to chloro or hydroxy groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated ketones or aldehydes.
Reduction: Chloro or hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dichloropropan-2-ol;phosphoric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a reagent in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Dichloropropan-2-ol;phosphoric acid involves its interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing toxic effects. The molecular targets and pathways involved include enzymes responsible for detoxification and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloropropan-2-ol: Another chlorinated propanol with similar chemical properties.
3-Monochloropropane-1,2-diol: A related compound with one chlorine atom and similar reactivity.
1,1-Dichloropropanone: A chlorinated ketone with similar structural features.
Uniqueness
1,1-Dichloropropan-2-ol;phosphoric acid is unique due to the presence of both dichloropropanol and phosphoric acid moieties
Propriétés
Numéro CAS |
144189-33-3 |
|---|---|
Formule moléculaire |
C9H21Cl6O7P |
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
1,1-dichloropropan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6Cl2O.H3O4P/c3*1-2(6)3(4)5;1-5(2,3)4/h3*2-3,6H,1H3;(H3,1,2,3,4) |
Clé InChI |
ZPZPOYHVEHBJDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


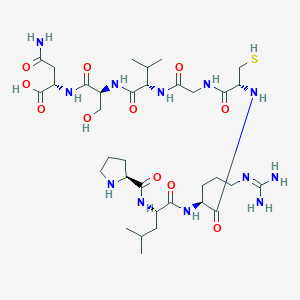
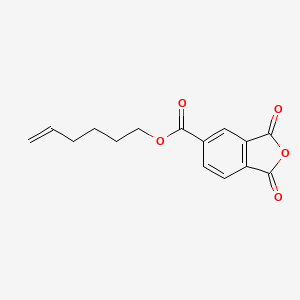
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)

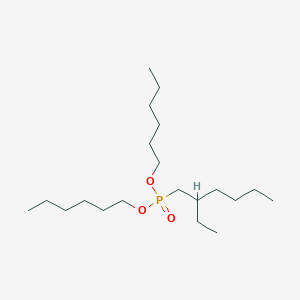
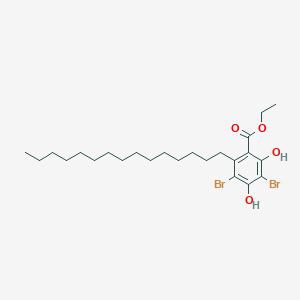
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
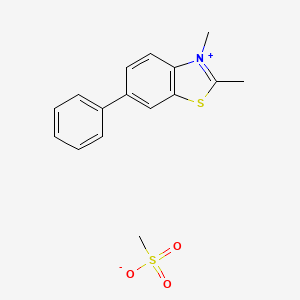
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
